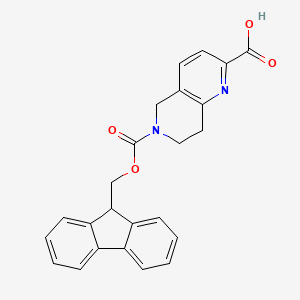
6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a tetrahydro-naphthyridine carboxylic acid core. This compound is significant in organic synthesis, particularly in peptide chemistry, due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid typically involves multiple steps:
Formation of the Tetrahydro-Naphthyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable dicarbonyl compound under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: This step often involves carboxylation reactions, where the intermediate is treated with carbon dioxide or a carboxylating agent.
Attachment of the Fmoc Group: The final step involves the protection of the amine group with the Fmoc group. This is typically done using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for the addition of reagents and monitoring of reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-naphthyridine ring, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Piperidine or other secondary amines are typically used to remove the Fmoc group.
Major Products
Oxidation Products: Oxidized derivatives of the tetrahydro-naphthyridine ring.
Reduction Products: Alcohols or amines derived from the reduction of carbonyl groups.
Substitution Products: Deprotected amines ready for further functionalization.
Applications De Recherche Scientifique
Chemistry
In chemistry, 6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid is used as a building block in the synthesis of complex organic molecules. Its Fmoc group is particularly useful in peptide synthesis, where it serves as a protecting group for amines.
Biology
In biological research, this compound can be used to synthesize peptide-based probes and inhibitors that target specific proteins or enzymes. Its stability and reactivity make it suitable for creating bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They can be used to develop new drugs or as intermediates in the synthesis of pharmacologically active compounds.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its role in peptide synthesis makes it valuable for the pharmaceutical industry.
Mécanisme D'action
The mechanism of action of compounds derived from 6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid depends on their specific structure and target. Generally, these compounds interact with biological molecules through hydrogen bonding, hydrophobic interactions, and covalent bonding. The Fmoc group can be removed to expose reactive amine groups, which can then interact with target proteins or enzymes, inhibiting their function or altering their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Lysine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Arginine: Similar in function, used for protecting the guanidino group in peptide synthesis.
Fmoc-Glycine: A simpler Fmoc-protected amino acid used in peptide synthesis.
Uniqueness
6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid is unique due to its tetrahydro-naphthyridine core, which provides additional sites for functionalization and potential biological activity. This makes it more versatile compared to simpler Fmoc-protected amino acids.
Propriétés
Formule moléculaire |
C24H20N2O4 |
|---|---|
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
6-(9H-fluoren-9-ylmethoxycarbonyl)-7,8-dihydro-5H-1,6-naphthyridine-2-carboxylic acid |
InChI |
InChI=1S/C24H20N2O4/c27-23(28)22-10-9-15-13-26(12-11-21(15)25-22)24(29)30-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,20H,11-14H2,(H,27,28) |
Clé InChI |
NENIOFAMPSLBAQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=C1N=C(C=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




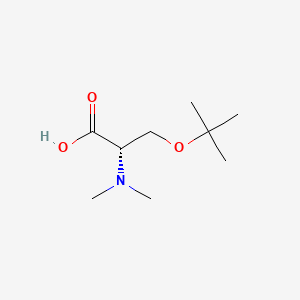
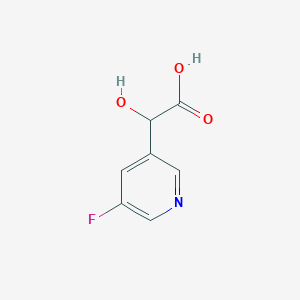

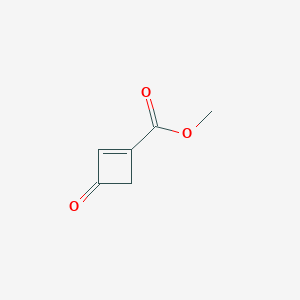
![Methyl 6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13518234.png)


![O-[4-(4-Fluorophenyl)butyl]hydroxylamine](/img/structure/B13518251.png)
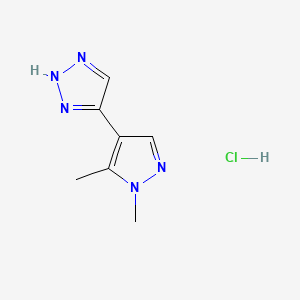
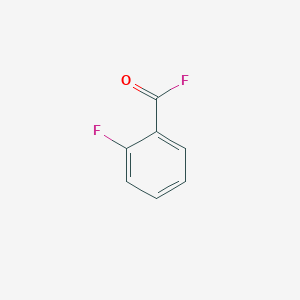
![5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride](/img/structure/B13518264.png)

